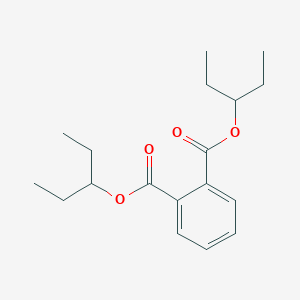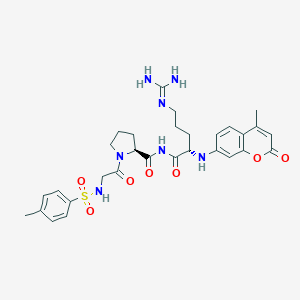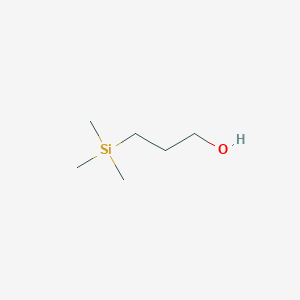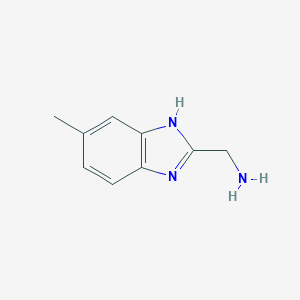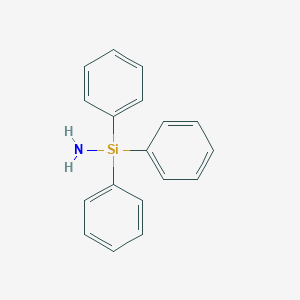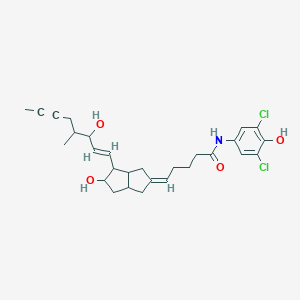
Dchpa-iloprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dchpa-iloprost is a synthetic analogue of prostacyclin, a naturally occurring hormone that regulates blood pressure and blood clotting. Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives.
Wirkmechanismus
Dchpa-iloprost acts on the prostacyclin receptor, which is a G protein-coupled receptor that is expressed in many tissues, including the cardiovascular system, lungs, and kidneys. Activation of the prostacyclin receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of target proteins, leading to a wide range of cellular responses.
Biochemische Und Physiologische Effekte
Dchpa-iloprost has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of leukocyte adhesion and migration. These effects are mediated through the activation of the prostacyclin receptor and the subsequent production of cAMP and PKA activation. Dchpa-iloprost has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dchpa-iloprost in lab experiments is that it is a stable analogue of prostacyclin that can be easily synthesized and purified. It also has a well-characterized mechanism of action and is widely used in scientific research. However, one limitation of using Dchpa-iloprost is that it may not fully recapitulate the effects of endogenous prostacyclin, which can be produced in response to a variety of stimuli and can have complex effects on different tissues and cell types.
Zukünftige Richtungen
There are many potential future directions for research on Dchpa-iloprost and its effects. One area of interest is the role of prostacyclin in regulating inflammation and immune function. Another area of interest is the potential therapeutic applications of prostacyclin and its derivatives in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions. Additionally, further research is needed to fully understand the limitations and potential confounding factors associated with the use of Dchpa-iloprost in lab experiments.
Synthesemethoden
Dchpa-iloprost is synthesized through a multi-step process involving the conversion of prostacyclin into its stable analogue, iloprost, followed by the attachment of a diethylaminoethyl (DEAE) group to the hydroxyl group at position 7 of the iloprost molecule. The resulting compound, Dchpa-iloprost, is a stable analogue of prostacyclin that can be used in scientific research.
Wissenschaftliche Forschungsanwendungen
Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives. It is commonly used in experiments to investigate the role of prostacyclin in regulating blood pressure, blood clotting, and inflammation. Dchpa-iloprost has also been used to study the effects of prostacyclin on the cardiovascular system, pulmonary circulation, and renal function.
Eigenschaften
CAS-Nummer |
124578-04-7 |
|---|---|
Produktname |
Dchpa-iloprost |
Molekularformel |
C28H35Cl2NO4 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide |
InChI |
InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8- |
InChI-Schlüssel |
BFTTYAJXQKONFL-HNBJERPBSA-N |
Isomerische SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |
Kanonische SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |
Synonyme |
2,6-dichloro-4-aminophenol iloprost DCHPA-iloprost dichlorohydroxyphenylamide iloprost dichlorohydroxyphenylamideiloprost |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




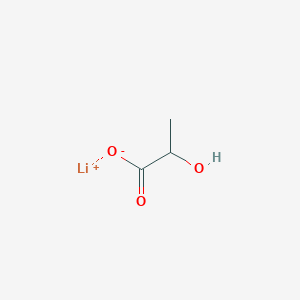
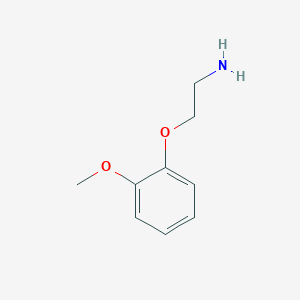
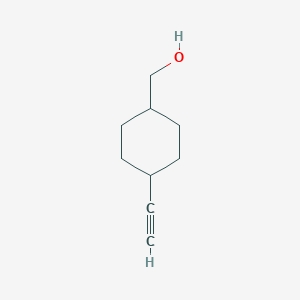
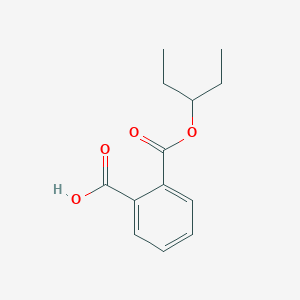
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
